molecular formula C22H39NNa2O6S B12684113 Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate CAS No. 70904-60-8

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate

Cat. No.: B12684113
CAS No.: 70904-60-8
M. Wt: 491.6 g/mol
InChI Key: PLHAFYWVSVUQCQ-XXAVUKJNSA-L
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Description

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate is a sulfonated organic compound characterized by a disodium salt structure. Its molecular formula is C₂₂H₃₉NNa₂O₆S, featuring a long-chain (Z)-9-octadecenylamino group attached to a butyrate backbone with a sulfonate substituent at the 2-position . The compound is registered under CAS 70904-60-8 and EC 261-222-3, with structural isomerism noted in some sources (e.g., sulfonate at position 2 or 3, as in CAS 54914-37-3) . Its Z-configuration indicates a cis-orientation of the double bond in the octadecenyl chain, which may influence molecular packing and surfactant properties. Regulatory filings under REACH (e.g., registration date 15/05/2013) suggest industrial relevance, though specific applications remain unspecified in the evidence .

Properties

CAS No.

70904-60-8

Molecular Formula

C22H39NNa2O6S

Molecular Weight

491.6 g/mol

IUPAC Name

disodium;4-[[(Z)-octadec-9-enyl]amino]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C22H41NO6S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;;/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);;/q;2*+1/p-2/b10-9-;;

InChI Key

PLHAFYWVSVUQCQ-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate involves several steps. One common synthetic route includes the reaction of oleic acid with monoethanolamine to form oleamido monoethanolamide. This intermediate is then reacted with maleic anhydride to produce the sulfosuccinate ester. Finally, the ester is neutralized with sodium hydroxide to yield the disodium salt .

Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the synthesis process .

Chemical Reactions Analysis

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Comparison with Similar Compounds

Disodium (sulphonatothio)acetate (CAS 29419-39-4)

This compound features a simpler structure with a sulfonatothio (–SO₃⁻–S–) group and molecular formula C₂H₂Na₂O₃S₂.

Disodium 6-hydroxy-5-[(2-methoxy-4-sulphonato-m-tolyl)azo]naphthalene-2-sulphonate (EC 220-491-7)

A diazo-containing sulfonate with a naphthalene backbone, this compound is structurally distinct but shares disodium sulfonate functionality.

Functional Analogues with Modified Substituents

Disodium (Z)-4-[2-[(2-hydroxyethyl)(1-oxooctadec-9-enyl)amino]... (CAS 85480-92-8)

This analogue replaces the octadecenylamino group with a hydroxyethyl and 1-oxooctadec-9-enyl moiety.

Research Findings and Implications

Surfactant Performance : The long hydrophobic octadecenyl chain in the target compound likely enhances micelle formation compared to shorter-chain analogues (e.g., sulphonatothio acetate), making it more effective in emulsification .

Regulatory Status : Registration under REACH (2013) indicates compliance with EU safety standards, while older analogues (e.g., CAS 29419-39-4, registered in 2010) may lack updated toxicity assessments .

Isomerism Effects : The ambiguous sulfonate position in CAS 54914-37-3 could lead to batch variability in industrial applications, necessitating precise synthesis protocols .

Biological Activity

Disodium (Z)-4-(9-octadecenylamino)-4-oxo-2-sulphonatobutyrate, commonly referred to as a sulfonated amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This compound is characterized by its unique molecular structure, which includes a long-chain fatty acid component that may influence its interaction with biological membranes.

  • Molecular Formula : C22H39NNa2O6S
  • Molecular Weight : 491.59 g/mol
  • CAS Number : 59219-57-7
  • EINECS Number : 261-664-7

Biological Activity

The biological activity of this compound is primarily linked to its role as an inhibitor of phospholipase D (PLD), an enzyme involved in lipid signaling pathways. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, a key lipid second messenger involved in various cellular processes, including cell proliferation, migration, and survival.

  • Inhibition of Phospholipase D : Research indicates that this compound selectively inhibits PLD enzymatic activity, leading to increased apoptosis in cancer cells and reduced invasion and metastasis. The inhibition of PLD is particularly significant in cancer biology, where altered lipid signaling contributes to tumor progression .
  • Impact on Cancer Cells : Studies have shown that inhibition of PLD can result in decreased cancer cell invasiveness and metastasis. This suggests that this compound may serve as a potential therapeutic agent in cancer treatment by targeting specific signaling pathways .

Study 1: Isoform Selectivity and Cancer Treatment

A pivotal study focused on the development of isoform-selective PLD inhibitors highlighted the potential of compounds like this compound in enhancing cancer treatment strategies. The study reported that selective inhibition of PLD2 led to significant reductions in cancer cell viability and enhanced apoptosis rates .

Study 2: Lipid Signaling and Cellular Functions

Another research effort explored the broader implications of lipid signaling mediated by PLD. The findings suggested that compounds inhibiting this pathway could alter cellular functions such as migration and proliferation, which are critical in cancer metastasis. This positions this compound as a promising candidate for further investigation in therapeutic applications .

Data Table: Summary of Biological Activities

Activity Effect Reference
Inhibition of PLDIncreased apoptosis in cancer cells
Reduced cell invasionDecreased metastatic potential
Altered lipid signalingModulation of cellular proliferation

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